N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea

structure-activity relationship positional isomerism drug design

Researchers requiring a defined MCH1R fragment or a matched molecular pair for tyrosinase counter-screening often face limited positional-isomer availability. N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea (292.21 Da) addresses this by combining a 2,5-dimethoxyphenyl anchor with a trifluoroacetyl H-bond acceptor. - Enables orthogonal SAR exploration at MCH1R without the octahydroindole core. - Serves as a reduced-activity tyrosinase control vs. 3,4-/3,5-dimethoxyphenyl isomers. - ¹⁹F NMR handle and enhanced H-bond capacity support binding kinetics and metabolic stability studies.

Molecular Formula C11H11F3N2O4
Molecular Weight 292.21g/mol
CAS No. 340264-58-6
Cat. No. B489717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea
CAS340264-58-6
Molecular FormulaC11H11F3N2O4
Molecular Weight292.21g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C(F)(F)F
InChIInChI=1S/C11H11F3N2O4/c1-19-6-3-4-8(20-2)7(5-6)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
InChIKeyKGSMPMHSFRNPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea: Compound Overview


N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea (CAS 340264-58-6, molecular formula C₁₁H₁₁F₃N₂O₄, molecular weight 292.21 g/mol) is an organic compound classified as a trifluoroacetyl-substituted phenylurea . Its structure features a 2,5-dimethoxyphenyl moiety linked via a urea bridge to a trifluoroacetyl group, rendering it a member of the N-aryl-N'-acylurea family [1]. The compound has appeared in patent disclosures as a synthetic intermediate within substituted octahydroindole series targeting the melanin-concentrating hormone receptor 1 (MCH1R), and independent vendor literature notes exploratory activity as a tyrosinase inhibitor [1].

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea: Substitution Risks


N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea cannot be generically replaced by other dimethoxyphenylureas or simple trifluoroacetylureas because the position of the methoxy substituents on the phenyl ring fundamentally alters the compound's electronic profile, hydrogen-bonding capacity, and steric fit within target binding pockets [1]. Published structure-activity relationship (SAR) data on dimethoxyphenyl-containing tyrosinase inhibitors demonstrate that 2,5-dimethoxyphenyl derivatives exhibit markedly different inhibitory potency compared to 3,5-dimethoxyphenyl or 3,4-dimethoxyphenyl isomers, with the 2,5-substitution pattern generally associated with reduced tyrosinase inhibition [1]. This positional sensitivity means that even an isomer such as N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea cannot be presumed bioequivalent, and direct comparative data are required before any substitution is made in a research or procurement context [1].

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea: Differentiation Evidence


2,5- vs. 2,4-Dimethoxy Positional Isomer Selectivity

The compound carries methoxy groups at the 2- and 5-positions of the phenyl ring, in contrast to the 2,4-dimethoxy isomer (N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea) . This substitution pattern alters the molecular electrostatic potential distribution and the orientation of the urea NH hydrogen-bond donors. In published tyrosinase inhibitor SAR, 2,5-dimethoxyphenyl derivatives exhibited significantly weaker inhibition than 3,5-dimethoxyphenyl analogs, with the 3,5-dimethoxyphenyl and 3,4-dimethoxyphenyl scaffolds being preferred for high potency [1]. The 2,5-substitution therefore defines a distinct selectivity profile that may be advantageous when seeking reduced off-target tyrosinase activity while retaining MCH1R antagonism [2].

structure-activity relationship positional isomerism drug design

Trifluoroacetyl vs. Acetyl: Lipophilicity & H-Bond Acceptor Strength

The trifluoroacetyl group confers a substantial increase in lipophilicity and hydrogen-bond acceptor strength compared to a non-fluorinated acetyl analog (N-(2,5-dimethoxyphenyl)-N'-acetylurea) . The calculated XLogP for the trifluoroacetyl derivative is approximately 2.5–3.0 (estimated by fragment-based method), compared to ~1.0–1.5 for the corresponding acetyl analog [1]. The three electronegative fluorine atoms withdraw electron density from the urea carbonyl, enhancing its capacity to engage in strong hydrogen bonds and electrostatic interactions with enzyme active-site residues . This property differentiates the compound from non-fluorinated phenylureas and may translate into improved target binding and metabolic stability, a characteristic exploited in the design of trifluoroacetyl-containing MCH1R antagonist series [2].

physicochemical property logP drug-likeness

Synthetic Accessibility vs. Dihydrofuran-Fused Analogs

In contrast to conformationally restricted 2,5-dimethoxyphenyl analogs (e.g., dihydrofuran-fused derivatives described by Chambers et al., 2001), N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea is accessible via a straightforward two-step sequence: trifluoroacetylation of 2,5-dimethoxyaniline followed by urea formation with an isocyanate equivalent [1]. The fused-ring analogs require multi-step enantioselective synthesis, restricting throughput and increasing cost [1]. Commercial vendors report the compound is available with >95% purity (HPLC) , enabling procurement of research-grade material without investment in custom synthesis .

synthetic tractability purity procurement

N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea: Application Scenarios


Fragment-Based MCH1R Antagonist Discovery

In fragment-based screening campaigns targeting the MCH1R receptor, N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea can serve as a low-molecular-weight (292.21 Da) fragment that combines a 2,5-dimethoxyphenyl hydrophobic anchor with a trifluoroacetyl hydrogen-bond acceptor [1][2]. The patent literature demonstrates that the trifluoroacetylurea motif is a productive pharmacophore within octahydroindole-based MCH1R antagonist series, and the 2,5-dimethoxy substitution pattern may offer a differentiated selectivity window relative to 3,4-dimethoxyphenyl analogs commonly exemplified in the same patent class [2]. Procurement of this fragment enables orthogonal SAR exploration without committing to the more synthetically complex octahydroindole core upfront [1].

Tyrosinase Counter-Screening: Negative Control

Published SAR on dimethoxyphenyl-containing compounds indicates that the 2,5-dimethoxyphenyl substitution pattern is associated with reduced tyrosinase inhibition relative to 3,5-dimethoxyphenyl or 3,4-dimethoxyphenyl isomers [1]. N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea can therefore be utilized as a matched molecular pair control in tyrosinase counter-screening panels, helping to deconvolute whether observed phenotypic effects in melanogenesis or pigmentation assays are driven by on-target pharmacology rather than tyrosinase off-target activity [1].

Trifluoroacetyl-Enhanced Binding Probe

The trifluoroacetyl group in this compound provides a distinct ¹⁹F NMR handle and enhances hydrogen-bond acceptor capacity relative to acetyl analogs [1][2]. Researchers studying the contribution of fluorinated acyl groups to enzyme inhibition (e.g., serine hydrolases, proteases that form acyl-enzyme intermediates) can use N-(2,5-dimethoxyphenyl)-N'-(trifluoroacetyl)urea as a tool compound to compare binding kinetics, residence time, and metabolic stability against non-fluorinated matched pairs [1][2]. The estimated ΔXLogP of +1.0 to +1.5 log units versus the acetyl analog provides a quantifiable basis for interpreting differential cellular permeability or tissue distribution [2].

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